11-Mercapto-1-undecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Self-assembled monolayers (SAMs)

-Mercapto-1-undecanol can form self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of the thiol group towards gold. These SAMs can be used to modify the surface properties of gold, such as wettability, adhesion, and electrical conductivity. This ability to modify surfaces has applications in various fields, including:

- Biosensors: SAMs of 11-mercapto-1-undecanol can be used to immobilize biomolecules like enzymes, antibodies, and DNA for the development of biosensors .

- Microfluidics: SAMs of 11-mercapto-1-undecanol can be used to pattern microfluidic channels on gold substrates, which is useful for developing miniaturized analytical devices .

Drug delivery

The presence of both a thiol and a hydroxyl group allows 11-mercapto-1-undecanol to be used as a linker molecule in drug delivery applications. The thiol group can be used to conjugate the molecule to gold nanoparticles, while the hydroxyl group can be used to attach therapeutic agents. These gold nanoparticle-drug conjugates can then be delivered to specific target sites in the body due to the unique properties of gold nanoparticles .

11-Mercapto-1-undecanol, also known as 11-mercaptoundecanol, is a thiol alcohol characterized by its molecular formula and a molecular weight of 204.37 g/mol. This compound appears as a colorless liquid with a faint odor, exhibiting a boiling point of approximately 125 °C and melting point between 33-37 °C . It is soluble in water and various organic solvents, making it a versatile reagent in organic synthesis. The presence of both a thiol group (-SH) and a hydroxyl group (-OH) allows for significant functionalization, which is crucial in various chemical applications.

- Oxidation to Disulfides: This compound can be oxidized to form unsymmetrical disulfides using N-phenyltriazolinedione without requiring hydroxyl protection. The reaction can be represented as:

- Self-Assembled Monolayers Formation: The thiol group allows 11-mercapto-1-undecanol to form self-assembled monolayers on gold surfaces, which can modify surface properties such as wettability and adhesion .

The biological activity of 11-mercapto-1-undecanol is primarily linked to its ability to form stable self-assembled monolayers. These monolayers can immobilize proteins and other biomolecules, enhancing their stability and functionality. The compound has been shown to interact with proteins like bovine fibronectin and vitronectin, which are critical for cell attachment and spreading. Its hydroxyl group enables further functionalization for specific interactions with enzymes and proteins, making it useful in biochemical applications .

Several methods exist for synthesizing 11-mercapto-1-undecanol:

- Alkylation of Thiols: This method involves the alkylation of thiols with suitable alkyl halides.

- Reduction of Disulfides: Disulfides can be reduced to yield the corresponding thiols.

- Direct Synthesis from Aldehydes: The compound can also be synthesized through the reaction of aldehydes with thiols under acidic conditions .

11-Mercapto-1-undecanol has diverse applications:

- Surface Modification: Used to create hydrophilic self-assembled monolayers on gold surfaces, enhancing properties like adhesion and conductivity.

- Drug Delivery Systems: Acts as a linker molecule for conjugating therapeutic agents to gold nanoparticles, facilitating targeted delivery due to the unique properties of gold.

- Organic Synthesis: Serves as an important intermediate in the synthesis of pharmaceuticals and specialty chemicals .

Studies have highlighted the interactions of 11-mercapto-1-undecanol with various substrates:

- Gold Surfaces: Its thiol group exhibits a strong affinity for gold, allowing for stable binding and modification of surface properties .

- Biomolecular Interactions: The compound's ability to form stable monolayers enables specific interactions with biomolecules, which can be utilized in biosensing applications.

Several compounds share structural similarities with 11-mercapto-1-undecanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Mercapto-1-undecanol | Thiol Alcohol | Similar structure but different position of functional groups |

| 11-Mercaptoundecanediol | Dithiol | Contains two thiol groups, enhancing reactivity |

| Octanethiol | Thiol | Shorter carbon chain (8 carbons), less hydrophilic |

| Dodecanethiol | Thiol | Longer carbon chain (12 carbons), affecting solubility |

| Hexadecanethiol | Thiol | Even longer carbon chain (16 carbons), more hydrophobic |

The unique combination of both a thiol and hydroxyl group in 11-mercapto-1-undecanol allows for versatile applications that are not present in many similar compounds. Its ability to form self-assembled monolayers while maintaining hydrophilicity distinguishes it in nanotechnology and biochemical applications .

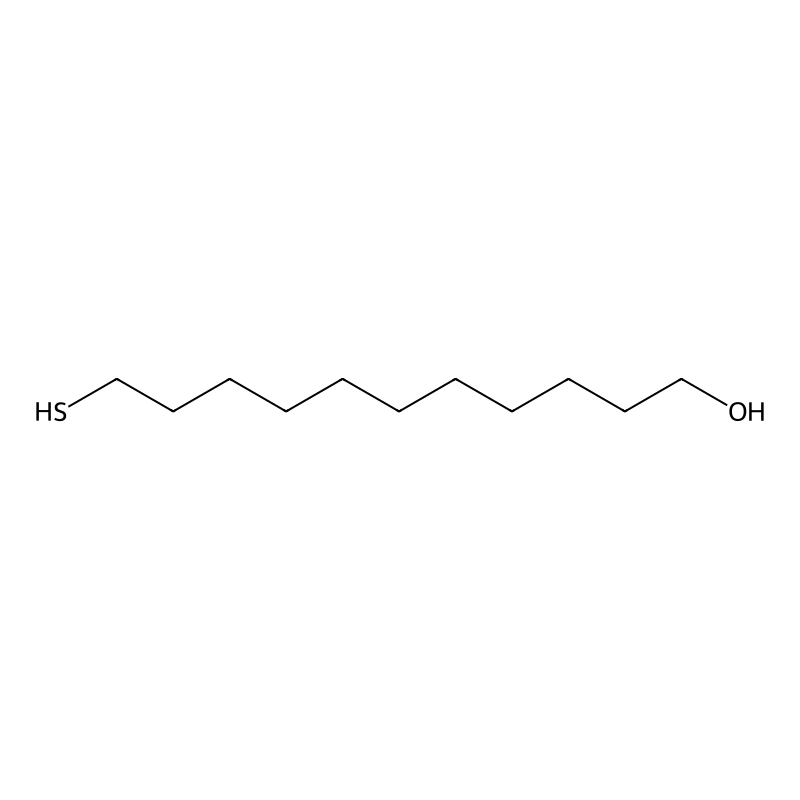

Molecular Structure and Formula

11-Mercapto-1-undecanol represents a bifunctional organic compound characterized by the molecular formula C₁₁H₂₄OS and a molecular weight of 204.37 grams per mole [3] [4] [5]. The compound is registered under Chemical Abstracts Service number 73768-94-2 and bears the International Union of Pure and Applied Chemistry name 11-sulfanylundecan-1-ol [3] [5]. The structural representation follows the canonical Simplified Molecular Input Line Entry System notation OCCCCCCCCCCCS, indicating the linear arrangement of carbon atoms with terminal functional groups [2] [3].

Structural Characteristics and Functional Groups

The molecular architecture of 11-Mercapto-1-undecanol consists of an eleven-carbon aliphatic chain terminated by two distinct functional groups: a hydroxyl group (-OH) at the primary carbon position and a thiol group (-SH) at the terminal carbon [3]. This bifunctional structure creates a unique chemical entity where the thiol group is separated from the hydroxyl group by a ten-carbon methylene bridge, resulting in the systematic name 11-sulfanylundecan-1-ol [3] [10]. The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of the polar hydroxyl and thiol groups at opposite ends of the hydrophobic alkyl chain .

The structural configuration enables the formation of self-assembled monolayers on gold surfaces through the strong affinity of the thiol group toward gold substrates, while the hydroxyl group confers hydrophilicity and compatibility with aqueous environments . The linear alkyl chain provides structural flexibility and influences the compound's physical properties, including melting point, boiling point, and solubility characteristics [5].

Physical Properties (Melting Point, Boiling Point, Density)

The physical properties of 11-Mercapto-1-undecanol have been comprehensively characterized through experimental measurements and predictive calculations. The compound exhibits a melting point range of 33-37 degrees Celsius, indicating its solid state at room temperature [2] [5] [8]. The predicted boiling point is 304.0 ± 15.0 degrees Celsius, reflecting the influence of both functional groups on intermolecular interactions [5].

The density of 11-Mercapto-1-undecanol is measured at 0.790 grams per milliliter at 25 degrees Celsius, which is characteristic of organic compounds containing both hydroxyl and thiol functionalities [5]. The compound appears as a white to off-white solid with limited solubility in polar solvents, being sparingly soluble in chloroform and dimethyl sulfoxide, and slightly soluble in methanol [5].

| Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 33-37°C | Standard conditions [2] [5] [8] |

| Boiling Point | 304.0±15.0°C | Predicted value [5] |

| Density | 0.790 g/mL | 25°C [5] |

| Flash Point | 54°F (12.2°C) | Standard conditions [5] |

| Physical Form | White to off-white solid | Room temperature [5] |

| Storage Temperature | 2-8°C | Recommended conditions [2] [8] |

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopic analysis of 11-Mercapto-1-undecanol reveals characteristic absorption bands corresponding to both functional groups present in the molecule [7]. The hydroxyl group exhibits a broad, strong absorption band in the range of 3300-3400 wavenumbers, typical of alcohol O-H stretching vibrations [34] [35]. This broad appearance results from hydrogen bonding interactions between hydroxyl groups in the solid state [35].

The thiol group demonstrates a distinctive absorption band at approximately 2550-2525 wavenumbers, corresponding to the S-H stretching vibration [36]. This absorption appears in a relatively unobscured region of the infrared spectrum, making it valuable for identification purposes [36]. The alkyl chain contributes characteristic C-H stretching vibrations in the 2800-3000 wavenumber region, along with bending vibrations at lower frequencies [7].

Attenuated Total Reflectance Infrared spectroscopy has been specifically employed for the characterization of 11-Mercapto-1-undecanol, providing detailed spectral information for structural confirmation [7]. The technique has proven particularly useful for analyzing self-assembled monolayers formed by the compound on gold surfaces [9].

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopic characterization of 11-Mercapto-1-undecanol provides detailed information about the molecular structure and environment of individual atoms within the molecule [10]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the various proton environments present in the compound [12].

The hydroxyl proton typically appears as a broad signal in the 1-5 parts per million range, with the exact position depending on hydrogen bonding and exchange conditions [34] [37]. The thiol proton exhibits a characteristic chemical shift, though its position may vary depending on the measurement conditions and solvent system used [36].

The methylene protons of the alkyl chain display typical aliphatic chemical shifts in the 1.0-2.5 parts per million range, with the protons adjacent to the functional groups showing slight downfield shifts due to the deshielding effects of the oxygen and sulfur atoms [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the carbon atoms bearing the functional groups showing characteristic chemical shifts [12].

Reactivity Profile

Thiol Group Chemistry

The thiol functional group in 11-Mercapto-1-undecanol exhibits enhanced nucleophilicity compared to analogous alcohols, making it highly reactive in various chemical transformations [15] [16]. The acidity of the thiol group, with a predicted pKa value of 10.49±0.10, allows for facile deprotonation under basic conditions to form the corresponding thiolate anion [5] [16]. This thiolate species demonstrates exceptional nucleophilic properties, enabling participation in substitution reactions with alkyl halides through bimolecular nucleophilic substitution mechanisms [18].

The strong nucleophilicity of thiols enables their participation in addition reactions with unsaturated carbonyl compounds, particularly α,β-unsaturated systems, in the presence of base catalysts [16]. Thiolates readily react with carbon disulfide to generate thioxanthate derivatives, expanding the synthetic utility of the compound [16]. The enhanced nucleophilicity of sulfur compared to oxygen makes these reactions proceed under milder conditions than corresponding alcohol transformations [18].

Hydroxyl Group Reactions

The primary hydroxyl group in 11-Mercapto-1-undecanol participates in typical alcohol reactions while being influenced by the presence of the thiol functionality [21]. The hydroxyl group can undergo standard alcohol transformations including esterification, etherification, and oxidation reactions [21]. The position of the hydroxyl group as a primary alcohol makes it particularly reactive toward oxidizing agents, potentially forming aldehydes or carboxylic acids depending on reaction conditions [21].

The presence of both hydroxyl and thiol groups in the same molecule creates opportunities for intramolecular hydrogen bonding, which can influence the reactivity and physical properties of the compound [19]. The hydroxyl group contributes to the compound's ability to form hydrogen bonds with other molecules, affecting its solubility and interaction with biological systems [21].

Oxidation to Disulfides

The oxidation of 11-Mercapto-1-undecanol to the corresponding disulfide represents a fundamental transformation of the thiol functionality [20]. This oxidation can be achieved through various methods, including the use of oxygen, hydrogen peroxide, or other suitable oxidizing agents [20]. The reaction proceeds through the coupling of two thiol molecules with the elimination of hydrogen, forming a disulfide bridge [17].

The oxidation process can be catalyzed by various systems, including copper-containing catalysts in the presence of base, achieving high conversions with excellent selectivity [20]. The reaction conditions typically involve temperatures ranging from 30-100 degrees Celsius and can be performed in both liquid and vapor phases [20]. The formation of disulfides is particularly important in biological systems, where similar transformations occur in protein folding and stabilization [17].

| Oxidation Method | Conditions | Conversion | Selectivity |

|---|---|---|---|

| Oxygen/Base catalyst | 40-60°C, 25-30 atm | >99.5% | >98% [20] |

| Hydrogen peroxide | Ambient conditions | Variable | High [20] |

| Metal ion catalyzed | 50°C, atmospheric | >97% | >99% [20] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant